molecular formula C5H6ClN3O B13704168 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride

2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride

Cat. No.: B13704168
M. Wt: 159.57 g/mol
InChI Key: YFRAYNMMKZECNP-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a carbonitrile group, and a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride typically involves multicomponent reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be catalyzed by various catalysts or proceed without a catalyst under specific conditions . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonitrile group to an amine.

    Substitution: This reaction can replace the amino or carbonitrile groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines.

Scientific Research Applications

2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral enzymes or interfere with viral replication processes . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile Hydrochloride apart is its unique combination of functional groups and its potential for diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

5-amino-3-hydroxy-2H-pyrrole-4-carbonitrile;hydrochloride

InChI

InChI=1S/C5H5N3O.ClH/c6-1-3-4(9)2-8-5(3)7;/h9H,2H2,(H2,7,8);1H

InChI Key

YFRAYNMMKZECNP-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N1)N)C#N)O.Cl

Origin of Product

United States

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